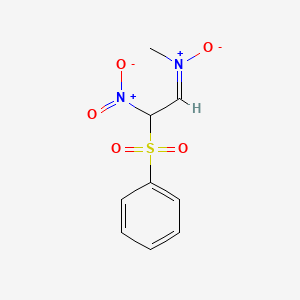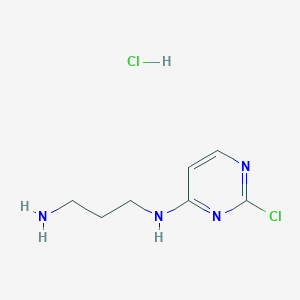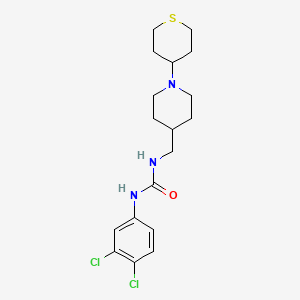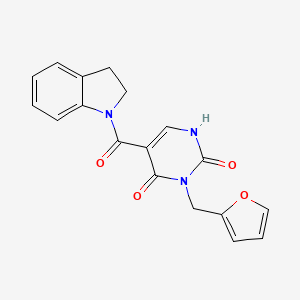
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FIPI, is a small molecule inhibitor that has been widely studied in the field of lipid signaling. It was initially developed as a tool compound to study the role of phosphatidylinositol-4-phosphate 5-kinase (PIP5K) in cellular processes. FIPI has shown great potential in various scientific research applications due to its ability to modulate PIP5K activity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Heterocycles
A foundational aspect of this compound's utility is observed in the synthesis of functionalized heterocycles, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, research demonstrates efficient methods for generating pyrimidine derivatives, showcasing the compound's versatility and its capacity to serve as a building block for various synthetic routes. The work by Akçamur et al. highlights the synthesis of functionalized 1H-pyrimidine-2-thiones, confirming the molecular skeleton through X-ray structure determination, thus illustrating the compound's role in advancing synthetic organic chemistry (Akçamur, B. Altural, E. Sarıpınar, G. Kollenz, Oliver Kappe, K. Peters, E. Peters, H. Schnering, 1988).
Photochromic and Fluorescent Materials
Furthermore, the compound contributes to the development of photochromic and fluorescent materials, which have applications in optical storage, sensors, and switches. Shepelenko et al. synthesized new hetarylethenes with coumarin or fluorene substituents, demonstrating their potential in creating materials that can change their optical properties in response to UV light (Shepelenko, N. Makarova, V. A. Podshibyakin, K. S. Tikhomirova, A. D. Dubonosov, A. V. Metelitsa, V. A. Bren, V. I. Minkin, 2017).
Advanced Heterocyclic Scaffolds
The compound's utility is also evident in the straightforward synthesis of advanced heterocyclic scaffolds, such as furo[3,4-d]pyrimidine-2,4-diones. De Coen et al. developed an efficient synthesis pathway that underscores the compound's applicability in generating new heterocycles, potentially useful in drug discovery and material science (De Coen, M. Jatczak, K. Muylaert, Sven Mangelinckx, C. Stevens, 2015).
Antimicrobial Activity
In the realm of biomedical research, the synthesis of heterocyclic compounds derived from this chemical structure has been explored for antimicrobial activity. Mageed et al. evaluated the antimicrobial activity of new heterocyclic compounds, illustrating the potential for developing novel antimicrobial agents from this chemical scaffold (Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(furan-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(20-8-7-12-4-1-2-6-15(12)20)14-10-19-18(24)21(17(14)23)11-13-5-3-9-25-13/h1-6,9-10H,7-8,11H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFYGJAIGKMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
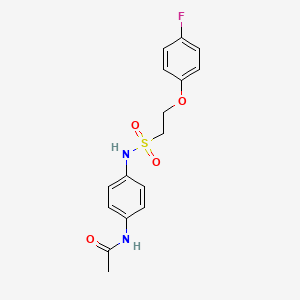
![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)
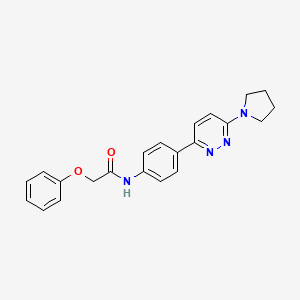

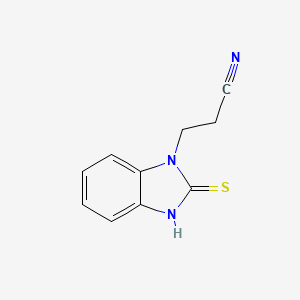
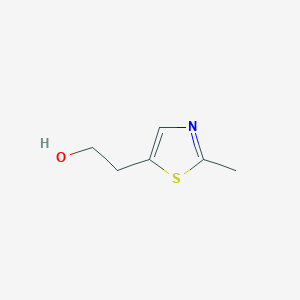


![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
